
Nonanoic acid, 4-sulfophenyl ester, sodium salt
概要
説明
Nonanoic acid, 4-sulfophenyl ester, sodium salt is a chemical compound with the molecular formula C15H21NaO5S. It is known for its surfactant properties, which make it useful in various industrial and research applications. This compound is characterized by the presence of a nonanoic acid esterified with a 4-sulfophenyl group, and it is neutralized with sodium to form the salt.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of nonanoic acid, 4-sulfophenyl ester, sodium salt typically involves the esterification of nonanoic acid with 4-sulfophenol, followed by neutralization with sodium hydroxide. The reaction conditions often include the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The raw materials, nonanoic acid and 4-sulfophenol, are reacted in the presence of a catalyst and then neutralized with sodium hydroxide. The product is then purified through various techniques such as crystallization or distillation to achieve the desired purity.
化学反応の分析
Types of Reactions
Nonanoic acid, 4-sulfophenyl ester, sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, alcohols, and various substituted esters, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Nonanoic acid, 4-sulfophenyl ester, sodium salt has several scientific research applications:
Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility of reactants and improve reaction rates.
Biology: The compound is used in biological research to study cell membrane interactions due to its amphiphilic nature.
Industry: The compound is used in the production of detergents, emulsifiers, and other cleaning agents due to its ability to reduce surface tension and improve the mixing of immiscible liquids.
作用機序
The mechanism of action of nonanoic acid, 4-sulfophenyl ester, sodium salt primarily involves its surfactant properties. The compound has both hydrophobic (water-fearing) and hydrophilic (water-loving) regions, allowing it to interact with both water and oil phases. This interaction reduces the surface tension of liquids, enhancing their wetting and dispersing properties. In biological systems, the compound can interact with cell membranes, potentially affecting membrane fluidity and permeability .
類似化合物との比較
Similar Compounds
Sodium dodecyl sulfate (SDS): Another surfactant with similar properties but a different molecular structure.
Sodium lauryl ether sulfate (SLES): A commonly used surfactant in detergents and personal care products.
Sodium stearate: A surfactant used in soaps and cosmetics.
Uniqueness
Nonanoic acid, 4-sulfophenyl ester, sodium salt is unique due to its specific ester and sulfonate functional groups, which provide distinct chemical and physical properties compared to other surfactants. Its ability to act as both a surfactant and an emulsifier makes it particularly valuable in various industrial and research applications .
特性
CAS番号 |
89740-11-4 |
|---|---|
分子式 |
C15H22NaO5S |
分子量 |
337.4 g/mol |
IUPAC名 |
sodium;4-nonanoyloxybenzenesulfonate |
InChI |
InChI=1S/C15H22O5S.Na/c1-2-3-4-5-6-7-8-15(16)20-13-9-11-14(12-10-13)21(17,18)19;/h9-12H,2-8H2,1H3,(H,17,18,19); |
InChIキー |
OXLVPVOMNBTNII-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)OC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
正規SMILES |
CCCCCCCCC(=O)OC1=CC=C(C=C1)S(=O)(=O)O.[Na] |
| 89740-11-4 | |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
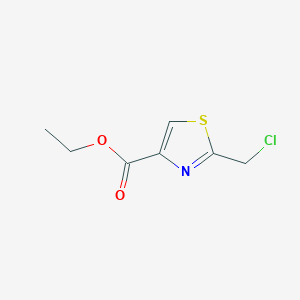

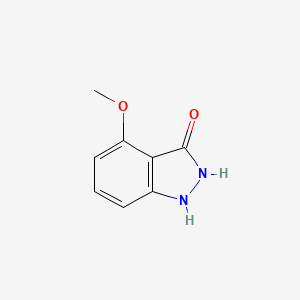
![6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1593132.png)
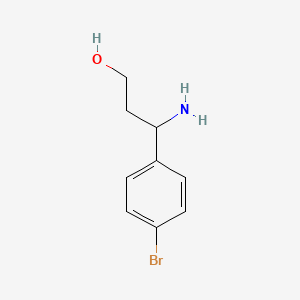
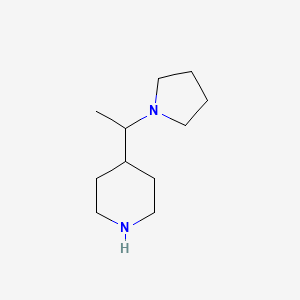
![5-Chloro-1H-imidazo[4,5-B]pyridine-2-carboxylic acid](/img/structure/B1593139.png)


![(S)-methyl 2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)acetamido)-3-phenylpropanoate](/img/structure/B1593142.png)
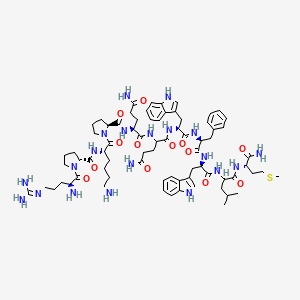
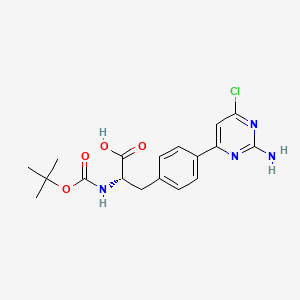

![Ethenyl-[ethenyl(dimethyl)silyl]oxy-[[ethenyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-methylsilane](/img/structure/B1593151.png)
